Aspochalasin D, systematically named (3S,3aR,4S,6aS,7E,11R,12S,13E,15aS)-3,3a,4,6a,9,10,11,12-Octahydro-11,12-dihydroxy-4,5,8-trimethyl-3-(2-methylpropyl)-1H-cycloundec[d]isoindole-1,15(2H)-dione, is a naturally occurring cytochalasan mycotoxin. It was first isolated from the fungus Aspergillus microcysticus []. Aspochalasin D belongs to the cytochalasan family, a group of fungal metabolites known for their potent effects on cellular processes, particularly their ability to bind to actin filaments and disrupt actin polymerization [].
Aspochalasin D is a member of the cytochalasan family, which comprises a diverse group of polyketide natural products known for their significant biological activities. This compound, alongside others in the aspochalasin series, exhibits intricate molecular structures and has garnered attention for its potential applications in scientific research, particularly in pharmacology and biochemistry.
Aspochalasin D is classified under the broader category of cytochalasans, which are characterized by their complex polycyclic structures. They are further categorized based on their specific functional groups and stereochemistry. This classification highlights the structural diversity and potential reactivity of these compounds .
The synthesis of aspochalasin D has been explored through various methodologies, including biomimetic approaches that mimic natural biosynthetic pathways. A notable method involves a rapid synthesis process that utilizes a high-pressure Diels-Alder reaction, which is recognized for its regio- and stereoselectivity. This synthesis typically proceeds in multiple steps, often involving key reactions such as cycloadditions and oxidative heterodimerizations .
The total synthesis of aspochalasin D can be achieved through a series of carefully orchestrated reactions. For instance, starting from divinyl carbinol, researchers have developed a pathway that includes high-pressure conditions to facilitate cycloaddition reactions. These methods not only provide insights into the structural complexity of aspochalasins but also enhance our understanding of their reactivity profiles .
The molecular structure of aspochalasin D features a complex pentacyclic arrangement that contributes to its biological activity. The precise arrangement of functional groups within this structure plays a crucial role in determining its interactions with biological targets.
The molecular formula for aspochalasin D is C₁₈H₁₉N₃O₄, and it possesses a molecular weight of approximately 341.36 g/mol. The stereochemistry and specific three-dimensional arrangement are critical for its biological function and efficacy .
Aspochalasin D participates in various chemical reactions that are pivotal for its synthetic and biological applications. Key reactions include:
The synthesis often involves controlling reaction conditions such as temperature and pressure to optimize yields and selectivity. For instance, high-pressure environments can significantly enhance the efficiency of Diels-Alder reactions, allowing for more complex molecular architectures to be formed .
The mechanism by which aspochalasin D exerts its biological effects is primarily through interaction with cellular components, potentially influencing cellular signaling pathways. It is believed to affect cytoskeletal dynamics by binding to actin filaments, leading to alterations in cell morphology and motility.
Research indicates that aspochalasin D may exhibit cytotoxicity against certain cancer cell lines, suggesting potential therapeutic applications. The specific pathways involved in its mechanism of action are still under investigation but are thought to involve modulation of cell cycle progression and apoptosis .
Aspochalasin D is typically characterized by its solid state at room temperature with notable solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and other physical characteristics remain subjects of ongoing research.
The chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure. These properties are essential for understanding its behavior in biological systems and during synthetic processes .
Aspochalasin D has several scientific applications:
Aspochalasin D is a specialized fungal metabolite belonging to the cytochalasan family—a structurally diverse class of natural products characterized by their hybrid polyketide-amino acid scaffolds. Cytochalasans are taxonomically classified into six major groups based on their integrated amino acid residues: Cytochalasins (phenylalanine), Chaetoglobosins (tryptophan), Pyrichalasins (tyrosine), Alachalasins (alanine), Trichalasins (valine), and Aspochalasins (leucine). As a member of the Aspochalasins, aspochalasin D incorporates a leucine-derived moiety into its macrocyclic architecture, distinguishing it from other subclasses [9]. The compound features a highly oxidized 11/6/5 tricyclic core with an 11-membered macrocyclic ring fused to a characteristic isoindolone system. Its chemical structure (C₂₄H₃₅NO₄; MW 401.54) includes key functional groups such as hydroxyls at C-5/C-6, a conjugated enone, and a 2-methylpropyl side chain—features critical to its bioactivity profile [4] [7].
Table 1: Classification Framework for Cytochalasan Natural Products
Class | Defining Amino Acid | Core Ring System | Representative Members |
---|---|---|---|
Aspochalasins | Leucine | 11/6/5 tricyclic | Aspochalasin D, Aspergillin PZ |
Cytochalasins | Phenylalanine | 11/6/5 tricyclic | Cytochalasin B, D |
Chaetoglobosins | Tryptophan | 11/6/5/5 tetracyclic | Chaetoglobosin A, F |
Trichalasins | α-Valine | Variable | Trichalasin, Trichodermone |
Aspochalasin D was first isolated in 1979 from the filamentous fungus Aspergillus microcysticus (later reclassified as Aspergillus flavipes) by Keller-Schierlein and Kupfer, who characterized its structure and noted its stereochemical distinction from aspochalasin C [7] [8]. The compound has since been identified in multiple fungal genera, including Trichoderma gamsii and Aspergillus niveus, indicating broad taxonomic distribution among Ascomycetes [3] [8]. Re-isolation studies in 2001 by Hayakawa’s group resolved its absolute stereochemistry and revealed its role as a selective apoptosis inducer in Ras-dependent pathways, cementing its pharmacological relevance [7]. Modern genomic analyses confirm that A. flavipes remains the most efficient producer, with recent metabolic engineering efforts boosting yields to 812.1 mg/L—an 18.5-fold increase over wild-type strains [3].
Table 2: Taxonomic Sources of Aspochalasin D
Fungal Source | Isolation Year | Key Contributions | Yield (Wild-Type) |
---|---|---|---|
Aspergillus flavipes | 1979 | Initial isolation and structural characterization | ~44 mg/L |
Aspergillus niveus | 2004 | Co-isolation with aspochalamins A–D | Not quantified |
Trichoderma gamsii | 2014 | Identification as a biosynthetic precursor to trichodermone | 5.72 μM (crude extract) |
Engineered A. flavipes | 2023 | Gene deletion (ΔaspoA) + regulator overexpression (aspoG) | 812.1 mg/L |
Aspochalasin D is biosynthesized via a convergent PKS-NRPS hybrid pathway, a hallmark of cytochalasan assembly. This process integrates:
Genetic studies of A. flavipes reveal that the aspo biosynthetic gene cluster (BGC) houses core enzymes (PKS-NRPS, aspoB), a pathway-specific regulator (aspoG), and a shunt gene (aspoA). Deletion of aspoA—which diverts intermediates toward alternative metabolites—coupled with aspoG overexpression, significantly enhances aspochalasin D titers, confirming the BGC’s role in its biosynthesis [3] [10].
Table 3: Core Enzymatic Domains in Aspochalasin D Biosynthesis
Domain/Protein | Function | Genetic Locus | Effect of Deletion/Overexpression |
---|---|---|---|
KS (PKS module) | Polyketide chain elongation | aspoB | Abolishes backbone formation |
C-MeT | C-methylation of polyketide intermediates | aspoB | Alters methylation pattern |
A (NRPS module) | Leucine activation and adenylation | aspoB | Prevents amino acid incorporation |
aspoG | Pathway-specific transcriptional regulator | aspoG | Overexpression increases yield 18.5× |
aspoA | Shunt pathway enzyme | aspoA | Deletion increases flux to aspochalasin D |
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